REACTION_CXSMILES
|
Cl.C[N:3]([CH2:10][CH2:11][Cl:12])[C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].[C:13](=O)(O)[O-].[Na+]>O>[ClH:12].[CH3:13][O:9][C:7]([CH:4]1[CH2:5][S:6][CH2:11][CH2:10][NH:3]1)=[O:8] |f:0.1,2.3,5.6|
|
Name
|
methyl 2-chloroethyl cysteine hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.CN([C@@H](CS)C(=O)O)CCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the above-obtained solution under ice bath condition
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction product
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved with 400 ml anhydrous methanol
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
by removing solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was recrystallized with anhydrous methanol/ethyl acetate
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C1NCCSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 49.2% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.C[N:3]([CH2:10][CH2:11][Cl:12])[C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].[C:13](=O)(O)[O-].[Na+]>O>[ClH:12].[CH3:13][O:9][C:7]([CH:4]1[CH2:5][S:6][CH2:11][CH2:10][NH:3]1)=[O:8] |f:0.1,2.3,5.6|
|
Name
|
methyl 2-chloroethyl cysteine hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.CN([C@@H](CS)C(=O)O)CCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the above-obtained solution under ice bath condition
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction product
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (100 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved with 400 ml anhydrous methanol
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
by removing solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was recrystallized with anhydrous methanol/ethyl acetate
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C1NCCSC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 49.2% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |